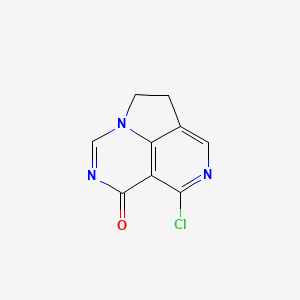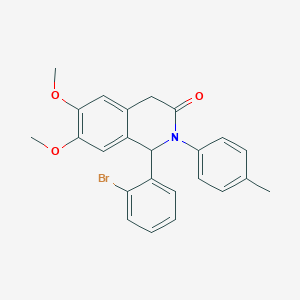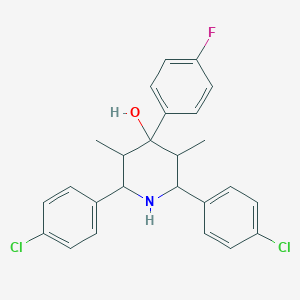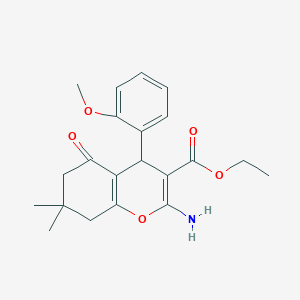![molecular formula C18H21NO3 B5058989 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine exhibits potent anti-inflammatory and analgesic activities. This compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also reduces the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. In addition, studies have shown that this compound exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine in lab experiments is its potent anti-inflammatory and analgesic activities. This compound can be used to study the mechanism of action of anti-inflammatory and analgesic drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine. One of the future directions is the development of new drugs for the treatment of inflammatory and pain-related disorders based on the structure of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, the study of the potential side effects of this compound is also an important future direction.
Méthodes De Synthèse
The synthesis of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-(4-methoxyphenyl)-2-furan carboxylic acid with 3-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine has been the subject of several scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(20)19-12-2-3-13-19/h4-8,10H,2-3,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPPFOSXJIVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Methoxyphenyl)furan-2-YL]-1-(pyrrolidin-1-YL)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(2,2-dimethylpropyl)-4-[1-(2-methoxyphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B5058908.png)
![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)
![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)


![6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)


![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)



![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)